N-tert-butyl-4-propoxybenzamide
Overview
Description
N-tert-butyl-4-propoxybenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a tert-butyl group, a propoxy group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
N-tert-butyl-4-propoxybenzamide can be synthesized through several methods. One common approach involves the reaction of 4-propoxybenzoic acid with tert-butylamine in the presence of a condensing agent such as 4-dimethylaminopyridine (DMAP) or N,N-diisopropylethylamine (DIPEA) . The reaction typically occurs under mild conditions, with the temperature maintained at room temperature or slightly elevated.
Another method involves the Ritter reaction, where tert-butyl alcohol reacts with 4-propoxybenzonitrile in the presence of an acid catalyst . This method is advantageous due to its high yield and simplicity.
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors. The process involves the condensation of 4-propoxybenzoic acid with tert-butylamine, followed by purification steps such as recrystallization or chromatography to obtain the pure product .
Chemical Reactions Analysis
Types of Reactions
N-tert-butyl-4-propoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The benzamide moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: this compound N-oxide.
Reduction: N-tert-butyl-4-propoxybenzylamine.
Substitution: Various substituted benzamides depending on the electrophile used.
Scientific Research Applications
N-tert-butyl-4-propoxybenzamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-tert-butyl-4-propoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects . The exact molecular targets and pathways depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
N-tert-butyl-4-methoxybenzamide: Similar structure but with a methoxy group instead of a propoxy group.
N-tert-butyl-4-ethoxybenzamide: Similar structure but with an ethoxy group instead of a propoxy group.
N-tert-butyl-4-butoxybenzamide: Similar structure but with a butoxy group instead of a propoxy group.
Uniqueness
N-tert-butyl-4-propoxybenzamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. The propoxy group provides a balance between hydrophilicity and hydrophobicity, influencing the compound’s solubility and reactivity .
Properties
IUPAC Name |
N-tert-butyl-4-propoxybenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-5-10-17-12-8-6-11(7-9-12)13(16)15-14(2,3)4/h6-9H,5,10H2,1-4H3,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYULXAOTWBHZEV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.